

# Introduction: The Significance of the Trifluoromethyl-Quinoline Scaffold

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## Compound of Interest

**Compound Name:** 7-(Trifluoromethyl)quinolin-2-amine

**Cat. No.:** B1355436

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Quinoline and its derivatives are foundational scaffolds in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.<sup>[1][2]</sup> The introduction of a trifluoromethyl (-CF<sub>3</sub>) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties.<sup>[3]</sup> In the context of the quinoline ring, the strongly electron-withdrawing nature of the -CF<sub>3</sub> group can create unique intramolecular charge-transfer (ICT) characteristics, making these compounds valuable as potential fluorescent probes.<sup>[3]</sup>

**7-(Trifluoromethyl)quinolin-2-amine** combines these key features: a privileged heterocyclic core, a bio-potentiating trifluoromethyl substituent, and a versatile primary amine handle for further chemical elaboration. This makes it a valuable intermediate for the synthesis of novel compounds in drug development and chemical biology.

## Physicochemical and Spectroscopic Profile

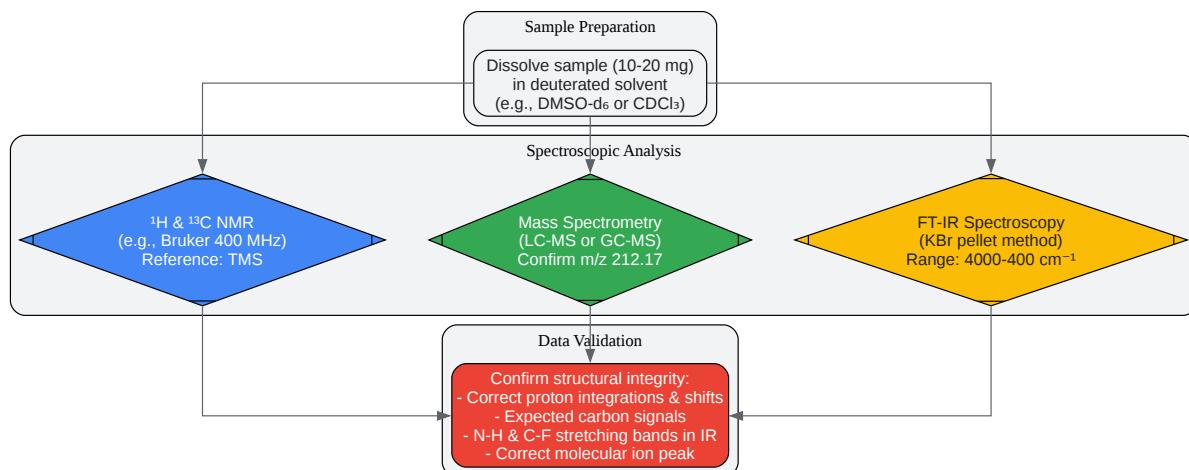
Accurate characterization is the bedrock of reproducible science. The key properties of **7-(Trifluoromethyl)quinolin-2-amine** are summarized below.

## Core Properties

Property	Value	Source(s)
CAS Number	113508-12-6	<a href="#">[4]</a>
Molecular Formula	C <sub>10</sub> H <sub>7</sub> F <sub>3</sub> N <sub>2</sub>	<a href="#">[4]</a>
Molecular Weight	212.17 g/mol	<a href="#">[4]</a>
Melting Point	174-177 °C	<a href="#">[4]</a>
Boiling Point	306.6 ± 37.0 °C (Predicted)	<a href="#">[4]</a>
Density	1.390 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a>
Appearance	Pale cream to cream crystals or powder	<a href="#">[5]</a>

## Spectroscopic Characterization Workflow

While specific spectra for this exact compound are proprietary to manufacturers, the following details a standard, self-validating protocol for its characterization, based on methods used for analogous quinoline derivatives.[\[6\]](#)

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Caption: Standard workflow for spectroscopic validation.

#### Expected Spectroscopic Signatures:

- $^1\text{H}$  NMR: Aromatic protons on the quinoline core would appear in the downfield region (approx. 7.0-8.5 ppm). The amine (-NH<sub>2</sub>) protons would likely appear as a broad singlet, with its chemical shift dependent on solvent and concentration.
- $^{13}\text{C}$  NMR: Signals corresponding to the 10 carbon atoms, including the characteristic quartet for the -CF<sub>3</sub> carbon due to C-F coupling.

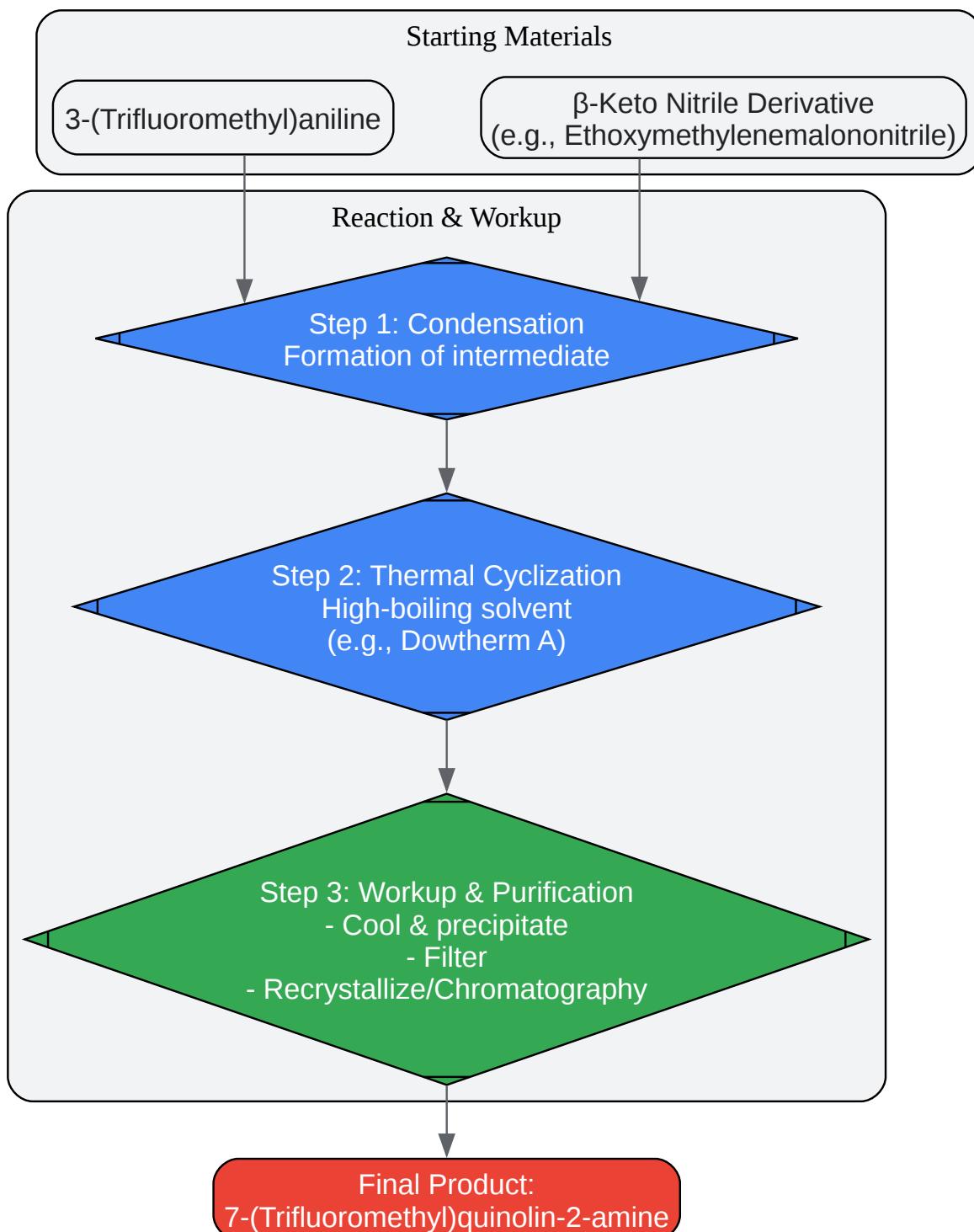
- FT-IR: Characteristic stretching vibrations for N-H bonds of the primary amine (approx. 3300-3500  $\text{cm}^{-1}$ ), C=N and C=C bonds of the aromatic system (approx. 1500-1650  $\text{cm}^{-1}$ ), and strong C-F bonds (approx. 1100-1300  $\text{cm}^{-1}$ ).<sup>[6]</sup>
- Mass Spectrometry: A molecular ion peak  $[\text{M}]^+$  at  $m/z \approx 212.06$ , confirming the molecular weight.

## Synthesis and Reactivity

### Proposed Synthetic Route: Regioselective Combes Quinoline Synthesis

A highly efficient and regioselective method for synthesizing substituted 7-aminoquinolines involves the catalyst-free condensation of m-phenylenediamines with trifluoromethyl-containing 1,3-dicarbonyl compounds.<sup>[3]</sup> The strong electron-withdrawing effect of the trifluoromethyl group dictates the regioselectivity of the cyclization, avoiding the need for harsh acid catalysts.

The proposed synthesis for **7-(Trifluoromethyl)quinolin-2-amine** would adapt this logic, likely starting from 3-(Trifluoromethyl)aniline and a suitable  $\beta$ -keto nitrile or a related synthon that can provide the 2-amino functionality. A plausible pathway is the reaction of 3-(Trifluoromethyl)aniline with an enamine or enol ether derived from malononitrile under thermal or acid-catalyzed conditions.

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Caption: Plausible synthetic workflow for the target compound.

## Chemical Reactivity and Role as a Building Block

The 2-amino group is a versatile functional handle for derivatization. As a primary aromatic amine, it can undergo a wide range of classical organic reactions, making it an excellent starting point for library synthesis.

Key Potential Reactions:

- N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
- N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
- Buchwald-Hartwig/Ullmann Coupling: Cross-coupling reactions with aryl halides to form diarylamines.
- Diazotization: Conversion to a diazonium salt, which can be subsequently displaced by various nucleophiles (Sandmeyer reaction).
- Pictet-Spengler Reaction: Condensation with aldehydes or ketones to form fused heterocyclic systems.

## Applications in Drug Discovery and Research

While specific biological data for **7-(Trifluoromethyl)quinolin-2-amine** is not widely published, its structural motifs are present in compounds with significant, well-documented pharmacological activities. This provides a strong rationale for its use in discovery programs.

## Anticancer Potential

The quinoline scaffold is a known "privileged structure" in oncology.<sup>[7]</sup> Research into the closely related isomer, 2-(trifluoromethyl)quinolin-4-amine, has yielded derivatives with potent antitumor activity.<sup>[7]</sup>

- Mechanism of Action Insight: One study found that derivatives of 2-(trifluoromethyl)quinolin-4-amine act as microtubule-targeted agents. They inhibit tubulin polymerization, arrest cancer cells in the G2/M phase of the cell cycle, and induce apoptosis, functioning similarly to colchicine.<sup>[7]</sup>

- Rationale for Use: Given these findings, **7-(Trifluoromethyl)quinolin-2-amine** serves as a critical building block for synthesizing positional isomers and novel derivatives to explore this anticancer mechanism further. The different substitution pattern could alter target affinity, selectivity, and pharmacokinetic properties.

## Antimalarial and Antimicrobial Research

Quinoline is the foundational structure for classic antimalarial drugs like chloroquine and mefloquine.<sup>[1][8]</sup> Furthermore, fluorinated quinolines have been investigated as potent antimycobacterial agents.

- Relevant Research: A study on 4-amino substituted 2,8-bis(trifluoromethyl)quinoline derivatives demonstrated significant in vitro activity against *Mycobacterium tuberculosis* strain H37Rv.<sup>[9]</sup> The most potent compound in that series exhibited a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL, comparable to first-line tuberculosis drugs.<sup>[9]</sup>
- Rationale for Use: This highlights the potential of the trifluoromethyl-aminoquinoline scaffold in combating infectious diseases. **7-(Trifluoromethyl)quinolin-2-amine** provides a platform to generate new chemical entities for screening against drug-resistant bacterial and parasitic strains.

## Safety, Handling, and Storage

Proper handling is essential when working with this compound.

## Hazard Identification

- Acute Toxicity: Harmful if swallowed (Oral, Category 4).<sup>[9]</sup>
- Skin Irritation: Causes skin irritation (Category 2).<sup>[9]</sup>
- Eye Irritation: Causes serious eye irritation (Category 2A).<sup>[9]</sup>
- Respiratory Irritation: May cause respiratory tract irritation.<sup>[9]</sup>

## Recommended Handling Protocol

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
- Safe Handling Practices: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

## Storage Conditions

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
- Recommended storage temperature is between 2-8°C.[10]
- Keep in a dark place to prevent degradation from light.[10]

## Conclusion

**7-(Trifluoromethyl)quinolin-2-amine** (CAS 113508-12-6) is more than a simple chemical intermediate; it is a strategically designed building block that leverages the proven biological relevance of the quinoline scaffold with the advantageous physicochemical properties imparted by trifluoromethylation. Its established synthesis logic and versatile reactivity make it an invaluable tool for medicinal chemists aiming to develop next-generation therapeutics, particularly in the fields of oncology and infectious diseases. The insights from related isomers strongly suggest that derivatives of this compound represent a promising avenue for future drug discovery efforts.

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